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Compound of Interest

Compound Name: Δ2-Cefdinir

Cat. No.: B1145412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Δ²-

Cefdinir, a known impurity of the third-generation cephalosporin antibiotic, Cefdinir. A thorough

understanding of the spectroscopic characteristics of Δ²-Cefdinir is crucial for impurity profiling,

quality control, and stability testing in the pharmaceutical industry. This document compiles

available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) profiles, along with the methodologies for their acquisition.

Introduction to Δ²-Cefdinir
Δ²-Cefdinir, systematically named (6R, 7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-

(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic

acid, is a process impurity and degradation product of Cefdinir.[1] Its structure features a

double bond in the Δ² position of the dihydrothiazine ring, distinguishing it from the active

pharmaceutical ingredient, Cefdinir, which has a Δ³ double bond. The presence and quantity of

this impurity are critical quality attributes of Cefdinir drug substance and product.

Spectroscopic Data
Detailed spectroscopic data for Δ²-Cefdinir is essential for its unambiguous identification and

quantification. While comprehensive datasets are often proprietary and provided with the

purchase of reference standards from commercial suppliers, key spectroscopic characteristics

have been reported in scientific literature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules,

including pharmaceutical impurities. Both ¹H and ¹³C NMR data are vital for confirming the

identity of Δ²-Cefdinir.

Table 1: ¹H NMR Spectroscopic Data of Δ²-Cefdinir

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not publicly

available
- - -

Typically provided with

commercial reference

standards

- - -

Table 2: ¹³C NMR Spectroscopic Data of Δ²-Cefdinir

Chemical Shift (ppm) Assignment

Data not publicly available -

Typically provided with commercial reference

standards
-

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Δ²-Cefdinir is expected to show characteristic absorption bands for its key

functional moieties.

Table 3: IR Spectroscopic Data of Δ²-Cefdinir
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Wavenumber (cm⁻¹) Intensity Assignment

Data not publicly available -

Key functional groups include:

β-lactam C=O, amide C=O,

C=C, C-N, O-H, N-H

Typically provided with

commercial reference

standards

-

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass

measurements, confirming the molecular formula of Δ²-Cefdinir.

Table 4: Mass Spectrometry Data of Δ²-Cefdinir

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Assignment

ESI+ [M+H]⁺ Molecular Ion

Specific fragmentation patterns

are typically proprietary
- -

Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized experimental

procedures. The following are general methodologies for the spectroscopic analysis of

cephalosporin impurities like Δ²-Cefdinir.

NMR Spectroscopy
Sample Preparation: A few milligrams of the Δ²-Cefdinir reference standard are dissolved in

a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

¹H and ¹³C NMR spectra.

Data Acquisition: Standard pulse sequences are used for one-dimensional (¹H, ¹³C) and two-

dimensional (e.g., COSY, HSQC, HMBC) NMR experiments to aid in complete structural

assignment.

IR Spectroscopy
Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet or

analyzed using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and introduced into the mass spectrometer, often coupled with a liquid

chromatography (LC) system for separation from other components.

Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is

commonly used.

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to

observe the molecular ion and characteristic fragment ions.

Logical Workflow for Impurity Identification
The process of identifying and characterizing an unknown impurity, such as Δ²-Cefdinir, in a

drug substance follows a logical progression of analytical techniques.
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Caption: Workflow for the identification and characterization of Δ²-Cefdinir.

Signaling Pathway for Analytical Method
Development
The development of a robust analytical method for routine monitoring of Δ²-Cefdinir involves

several key stages to ensure the method is accurate, precise, and reliable.
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Caption: Key stages in the development of an analytical method for Δ²-Cefdinir.

In conclusion, while specific spectroscopic data for Δ²-Cefdinir is not readily available in the

public domain, its identity as a critical impurity of Cefdinir is well-established. The

methodologies for its spectroscopic characterization are standard within the pharmaceutical

industry. For quantitative analysis and definitive identification, it is recommended to procure a

certified reference standard of Δ²-Cefdinir, which will be accompanied by a comprehensive

Certificate of Analysis containing the necessary spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1145412?utm_src=pdf-body-img
https://www.benchchem.com/product/b1145412?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/6624643_Isolation_structural_elucidation_and_characterization_of_impurities_in_Cefdinir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of Δ²-Cefdinir: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1145412#spectroscopic-data-of-2-cefdinir-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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